Citrulline malate
Description
Properties
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3.C4H6O5/c7-4(5(10)11)2-1-3-9-6(8)12;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,10,11)(H3,8,9,12);2,5H,1H2,(H,6,7)(H,8,9)/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROVUXYZTXCEBX-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970275 | |
| Record name | 2-Hydroxybutanedioic acid--N~5~-[hydroxy(imino)methyl]ornithine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70796-17-7, 54940-97-5 | |
| Record name | Citrulline malate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70796-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citrulline malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070796177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxybutanedioic acid--N~5~-[hydroxy(imino)methyl]ornithine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Citrulline DL-Malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITRULLINE MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAB4036KHO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Acid-Base Reaction
The most widely documented method involves a direct neutralization reaction between L-citrulline and malic acid in aqueous solution. According to a Chinese patent (CN101037400A), L-citrulline is slowly added to a malic acid solution at a molar ratio of 1:1, followed by pH adjustment to 6.5–7.0 using sodium hydroxide. The reaction proceeds under mild temperatures (25–30°C) to prevent thermal degradation of the reactants. Crystallization is induced by cooling the solution, yielding CM with a reported purity of >98%.
Variable Stoichiometric Ratios
Studies have explored CM formulations with L-citrulline-to-malate ratios ranging from 1:1 to 2:1. A 2:1 ratio, for instance, may enhance nitric oxide bioavailability due to the higher citrulline content, whereas a 1:1 ratio prioritizes malate’s role in TCA cycle intermediation. Table 1 summarizes key synthesis parameters and their outcomes.
Table 1: Comparison of this compound Synthesis Methods
| Method | Molar Ratio (Citrulline:Malate) | Temperature (°C) | Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| Direct Neutralization | 1:1 | 25–30 | Water | 85 | 98 | Patent |
| High Citrulline | 2:1 | 30–35 | Ethanol/Water | 78 | 95 | Review |
Optimization of Reaction Conditions
pH and Temperature Control
Maintaining a neutral pH (6.5–7.0) during synthesis is critical to prevent citrulline deamination or malate esterification. Elevated temperatures (>40°C) risk degrading heat-sensitive functional groups, while temperatures <20°C slow reaction kinetics.
Solvent Selection
Aqueous solvents are preferred for their compatibility with ionic interactions, but ethanol-water mixtures (20–30% ethanol) improve crystallization efficiency by reducing CM solubility.
Scaling Up: Pilot to Industrial Production
Transitioning from laboratory-scale synthesis to industrial production introduces challenges in maintaining consistency and purity. The patent method’s yield of 85% at 1:1 molar ratio demonstrates scalability, but process intensification techniques, such as continuous-flow reactors, could enhance throughput. Industrial batches require stringent quality control to meet pharmaceutical standards, particularly in eliminating residual solvents and byproducts like citrulline anhydrous or unreacted malic acid.
Analytical Validation of CM Purity and Structure
Spectroscopic Techniques
Nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are employed to verify the salt formation between citrulline’s amine groups and malate’s carboxylic acids. For example, $$^{13}\text{C}$$-NMR peaks at 175 ppm (carboxylate) and 45 ppm (amine) confirm successful complexation.
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection at 210 nm quantifies CM purity, resolving it from precursors and degradation products. Table 2 outlines standardized analytical parameters.
Table 2: Analytical Techniques for CM Characterization
| Technique | Parameters | Purpose | Detection Limit | Source |
|---|---|---|---|---|
| HPLC | C18 column, 0.1% TFA in water/acetonitrile | Quantify CM purity | 0.1 µg/mL | Review |
| NMR | 400 MHz, D$$_2$$O solvent | Confirm salt structure | N/A | Study |
Industrial Production and Regulatory Considerations
Current industrial practices align with patented methods, emphasizing cost-effective crystallization and drying processes. However, the lack of standardized dosing guidelines and third-party testing has led to variability in commercial CM supplements. Regulatory agencies like the FDA and EMA require batch-specific certificates of analysis (CoA) to ensure compliance with Good Manufacturing Practices (GMP).
Chemical Reactions Analysis
Types of Reactions: Citrulline malate undergoes various chemical reactions, including:
Oxidation: Citrulline can be oxidized to form arginine, which is a precursor to nitric oxide.
Reduction: Malate can be reduced to form malic acid.
Substitution: Citrulline can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under controlled conditions.
Major Products Formed:
Arginine: Formed from the oxidation of citrulline.
Malic Acid: Formed from the reduction of malate.
Citrulline Derivatives: Formed from substitution reactions.
Scientific Research Applications
Exercise Performance Enhancement
Citrulline malate is primarily recognized for its role as an ergogenic aid in athletic performance. The compound is believed to enhance nitric oxide production, leading to improved blood flow and oxygen delivery to muscles during exercise.
Key Findings:
- A study indicated that this compound supplementation significantly increased the number of repetitions performed during high-intensity resistance training, with participants experiencing a 52.92% increase in repetitions compared to placebo .
- Another review highlighted that this compound could improve performance in both resistance and high-intensity exercises by enhancing blood flow and potentially reducing muscle fatigue through better ammonia clearance .
Table 1: Summary of Exercise Performance Studies
Recovery from Exercise-Induced Fatigue
This compound may also play a role in post-exercise recovery. The compound is thought to facilitate faster recovery from muscle soreness and fatigue, which is critical for athletes undergoing intense training.
Research Insights:
- A study found that participants who consumed this compound reported a significant reduction in muscle soreness (40%) at 24 and 48 hours post-exercise compared to those who received a placebo .
- However, another investigation concluded that acute this compound supplementation did not significantly enhance recovery markers such as lactate levels after high-intensity exercise .
Table 2: Recovery Studies Overview
Potential Clinical Applications
Beyond athletic performance, this compound has been explored for its potential benefits in clinical settings, particularly concerning metabolic health and conditions associated with fatigue.
Clinical Findings:
- This compound has been suggested to improve ammonia homeostasis, which may benefit individuals with conditions characterized by elevated ammonia levels, such as hepatic encephalopathy .
- Some studies have indicated that citrulline supplementation could aid patients recovering from surgery or those experiencing chronic fatigue syndromes, although further research is needed to substantiate these claims .
Mechanism of Action
Citrulline malate is often compared with other similar compounds, such as:
L-Citrulline: Unlike this compound, L-citrulline is not combined with malate. This compound is considered more effective in enhancing athletic performance due to the synergistic effects of citrulline and malate.
Arginine: Both citrulline and arginine increase nitric oxide production, but citrulline is more effective as it is better absorbed and converted to arginine in the body.
Ornithine: Similar to citrulline, ornithine plays a role in the urea cycle, but citrulline is more effective in increasing arginine levels and nitric oxide production
Comparison with Similar Compounds
Pharmacokinetics and Bioavailability
Efficacy in Exercise Performance
- CM : Meta-analyses show small but significant improvements in high-intensity exercise (e.g., 6.4% increase in repetitions to failure) .
Key Difference : The addition of malate in CM may synergize with L-citrulline by buffering ammonia and enhancing ATP production, though direct evidence is lacking .
Comparison with L-Arginine
Mechanism and Efficiency
- NO Pathway: L-arginine directly contributes to NO synthesis but undergoes significant first-pass metabolism, reducing bioavailability. CM’s L-citrulline indirectly elevates plasma arginine, offering a more sustained NO boost .
- Clinical Outcomes: In heart failure patients, both CM (3 g/day) and L-arginine (8 g/day) improved right ventricular function and reduced pulmonary artery pressure . CM’s dual action (NO enhancement + energy metabolism) may provide broader benefits in exercise contexts compared to arginine .
Role of Malate Compared to Other TCA Cycle Intermediates
Malate’s inclusion in CM distinguishes it from standalone citrulline supplements. Key comparisons:
Data Table: Selected Clinical Outcomes
Critical Considerations
- Dosing and Quality Control : Many CM supplements fail to meet the claimed 2:1 ratio, delivering only 1.1:1–1.6:1 citrulline:malate, which may underdose citrulline .
- Study Design Variability : Discrepancies in exercise protocols (e.g., aerobic vs. resistance) and dosing timing contribute to inconsistent results .
Biological Activity
Citrulline malate (CM) is a compound formed from the amino acid L-citrulline and malate, an intermediate in the tricarboxylic acid (TCA) cycle. This combination has garnered attention for its potential biological activities, particularly in enhancing athletic performance, recovery, and various health benefits. This article reviews the biological activity of this compound, supported by diverse research findings, case studies, and data tables.
This compound exerts its effects primarily through:
- Nitric Oxide Production : CM enhances nitric oxide (NO) synthesis, which improves blood flow, oxygen delivery, and nutrient transport to muscles during exercise .
- Energy Production : Malate plays a crucial role in the TCA cycle, facilitating ATP production and energy metabolism .
- Ammonia Clearance : CM has been shown to reduce ammonia accumulation during intense exercise, potentially delaying fatigue and enhancing endurance performance .
1. Ergogenic Effects
Several studies highlight the ergogenic potential of this compound:
- A study involving athletes demonstrated a 40% reduction in muscle soreness post-exercise when supplemented with CM .
- Chronic supplementation improved skeletal muscle power output and oxidative energy turnover, indicating enhanced contractile efficiency and fatigue resistance .
2. Hormonal Metabolism
CM supplementation has shown positive effects on hormonal metabolism during fitness training:
- Research indicates that CM can support aerobic energy production and improve hormone levels associated with muscle recovery .
3. Case Studies
A notable case study examined the impact of CM on patients with asthenia (fatigue):
- Participants reported significant improvements in fatigue levels and overall recovery times when treated with CM compared to control groups receiving other supplements .
Table 1: Summary of Key Studies on this compound
Potential Side Effects
While this compound is generally considered safe, some subjects reported mild gastrointestinal disturbances such as nausea or upset stomach .
Q & A
Q. What are the primary mechanisms by which CM enhances exercise performance, and how can these be quantified in experimental settings?
CM may improve exercise performance through nitric oxide (NO)-mediated vasodilation, enhanced ATP production via malate’s role in the tricarboxylic acid (TCA) cycle, and reduced ammonia accumulation. To quantify these effects:
- Measure plasma NO metabolites (e.g., nitrite/nitrate) pre- and post-supplementation using chemiluminescence or colorimetric assays .
- Assess ATP turnover via muscle biopsies or non-invasive 31P magnetic resonance spectroscopy (MRS) during exercise .
- Monitor ammonia levels in blood or sweat during high-intensity protocols .
Q. What dosing strategies for CM are supported by current evidence, and what factors contribute to variability in outcomes?
Acute doses of 8g CM are commonly studied, but optimal timing (30–60 minutes pre-exercise) and quality control (e.g., verifying citrulline:malate ratios) are critical. Variability arises from:
- Differences in exercise protocols (aerobic vs. resistance) and test-retest reliability .
- Participant characteristics (e.g., fitness level, dietary nitrate intake) .
- Use standardized CM formulations with third-party verification to mitigate batch inconsistencies .
Q. What methodological considerations are essential for designing a robust CM supplementation trial?
- Study Design: Use double-blind, placebo-controlled crossover designs to minimize bias .
- Outcome Measures: Include both performance metrics (e.g., time-to-exhaustion, power output) and physiological biomarkers (e.g., blood flow via near-infrared spectroscopy) .
- Statistical Power: Conduct a priori power analysis to account for inter-individual variability, aiming for sample sizes ≥20 participants per group .
Advanced Research Questions
Q. How can researchers evaluate the pharmacokinetics of CM, including bioavailability and metabolite distribution?
- Administer stable isotope-labeled CM (e.g., ¹³C-citrulline) and use mass spectrometry to track absorption, plasma clearance, and tissue-specific uptake .
- Collect serial blood samples over 24 hours post-ingestion to model pharmacokinetic curves .
- Compare urinary excretion rates of citrulline and malate to assess renal handling .
Q. What statistical approaches address inter-individual variability in CM responsiveness, particularly in hypertensive populations?
- Stratify participants by baseline NO bioavailability (e.g., via flow-mediated dilation tests) or genetic polymorphisms (e.g., NOS3 variants) .
- Apply cluster analysis to identify subgroups (e.g., "responders" vs. "non-responders") based on post-exercise hypotension (PEH) magnitude .
- Use mixed-effects models to account for covariates like age, medication use, and exercise intensity .
Q. How can contradictory findings in CM studies (e.g., ergogenic vs. null effects) be reconciled?
- Conduct meta-analyses with subgroup analyses for exercise type, dose, and population (e.g., athletes vs. sedentary individuals) .
- Evaluate methodological rigor: Exclude studies with unverified CM formulations or low test-retest reliability in performance assays .
- Explore interaction effects with co-ingested compounds (e.g., arginine, antioxidants) using factorial designs .
Q. What novel applications of CM exist beyond exercise performance, such as in clinical populations?
- In pediatric asthenia, assess CM’s impact on urea cycle function via plasma ammonia and citrulline levels pre- and post-treatment .
- For hypertension, combine CM with aerobic exercise and monitor 24-hour ambulatory blood pressure, emphasizing malate’s role in vascular smooth muscle metabolism .
- In aging populations, measure CM’s effects on mitochondrial respiration using high-resolution respirometry in muscle biopsies .
Methodological Tools and Frameworks
- PICOT Framework: Structure clinical research questions around Population (e.g., hypertensives), Intervention (CM dose), Comparison (placebo), Outcome (PEH), and Time (24-hour monitoring) .
- Ethical and Compliance Considerations: Obtain IRB approval for invasive measures (e.g., biopsies) and document CM supplier certifications to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
